molecular formula C18H17ClO4 B6359091 (2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1068507-61-8

(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B6359091
CAS RN: 1068507-61-8
M. Wt: 332.8 g/mol
InChI Key: ZDCORLPYMAOIOZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one, is a synthetic compound that has been used for its various applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds.

Scientific Research Applications

2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is used in various scientific research applications. It is used as a building block in organic synthesis for the preparation of other compounds. It has been used as a reagent for the synthesis of various heterocyclic compounds such as thiophenes, pyrroles, and pyridines. It is also used as a reagent for the preparation of various pharmaceutical compounds. Additionally, it has been used as a precursor in the synthesis of various natural products and biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the synthesis of other compounds. It is believed to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes involved in the synthesis of other compounds, as well as to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product. Additionally, it has been suggested that the compound may have the potential to act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one in laboratory experiments has several advantages. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, the use of this compound in laboratory experiments also has certain limitations. The compound is sensitive to light and air, and thus must be stored in a dark, airtight container. Additionally, the compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one. One potential direction is to further explore the compound’s potential as an inhibitor of certain enzymes involved in the synthesis of other compounds. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent. Finally, further research could be conducted to explore the compound’s potential as a precursor in the synthesis of other compounds, as well as to explore its potential as a reagent for various chemical transformations.

Synthesis Methods

2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one can be synthesized from the reaction of 2-chlorophenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation, resulting in the formation of a β-hydroxyaldehyde intermediate which is then converted to the desired product. The reaction can be carried out in a single-pot process and yields the product in high yields.

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-11-9-12(17(22-2)18(16)23-3)8-10-15(20)13-6-4-5-7-14(13)19/h4-11H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCORLPYMAOIOZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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